endo-BCN-PEG2-alcohol

Vue d'ensemble

Description

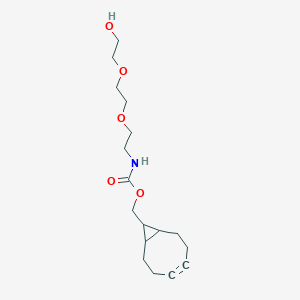

endo-BCN-PEG2-alcohol: is a polyethylene glycol-based compound that serves as a linker in the synthesis of proteolysis-targeting chimeras (PROTACs). It is a click chemistry reagent containing a bicyclo[6.1.0]nonyne (BCN) group, which can undergo strain-promoted alkyne-azide cycloaddition (SPAAC) with molecules containing azide groups .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of endo-BCN-PEG2-alcohol typically involves the reaction of bicyclo[6.1.0]nonyne with polyethylene glycol derivatives. The reaction conditions often include the use of organic solvents such as dimethyl sulfoxide (DMSO) or dichloromethane (DCM) and may require the presence of catalysts to facilitate the reaction .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure high purity and consistency of the final product. The compound is usually stored at -20°C to maintain its stability .

Analyse Des Réactions Chimiques

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

The BCN group undergoes copper-free click chemistry via SPAAC with azides, forming stable triazole linkages. This reaction is pivotal in bioorthogonal chemistry due to its rapid kinetics and compatibility with biological systems.

Reaction Mechanism :Key Data :

| Parameter | Value/Description | Source |

|---|---|---|

| Reaction Rate (k) | ~0.1–1.0 M⁻¹s⁻¹ (aqueous, 25°C) | |

| Solvent Compatibility | Water, PBS, DMSO, DMF | |

| Applications | Protein labeling, surface functionalization |

- Kinetics : The strained cyclooctyne structure reduces activation energy, enabling reactions at physiological conditions .

- Selectivity : No cross-reactivity with thiols or amines, ensuring specificity in complex mixtures .

Hydroxyl Group Derivatization

The terminal -OH group allows further functionalization via nucleophilic substitution or esterification, expanding utility in polymer and prodrug synthesis.

Common Reactions :

- Esterification : Reacts with acyl chlorides or activated esters (e.g., PFP, NHS esters).

- Etherification : Alkylation with alkyl halides or Mitsunobu reactions.

- Carbamate Formation : Reaction with isocyanates or chloroformates.

Example :Experimental Conditions :

- Esterification : DCM/DMF, 0–25°C, base (e.g., TEA) .

- Stability : Hydroxyl group remains inert under SPAAC conditions (pH 6–8) .

Carbamate Linkage Stability

The carbamate bridge in endo-BCN-PEG₂-alcohol (from synthesis) exhibits hydrolysis resistance under physiological conditions, ensuring integrity during bioconjugation .

Hydrolysis Data :

| Condition | Half-Life |

|---|---|

| pH 7.4, 37°C | >72 hours |

| pH 9.0, 37°C | ~24 hours |

Comparative Reactivity Table

Applications De Recherche Scientifique

PROTAC Development

The primary application of endo-BCN-PEG2-alcohol is in the synthesis of PROTACs, which are innovative therapeutic agents designed for targeted protein degradation. The mechanism involves:

- Ligand Attachment : The compound links a ligand that binds to a target protein with one that recruits an E3 ligase.

- Ubiquitin-Proteasome System : By leveraging the cellular ubiquitin-proteasome system, PROTACs can selectively degrade proteins implicated in various diseases, including cancer.

Case Study: PROTACs in Cancer Therapy

Recent studies have demonstrated the efficacy of PROTACs containing this compound in degrading oncoproteins, leading to reduced tumor growth in preclinical models. For instance, a study highlighted the successful degradation of the BCR-ABL fusion protein in chronic myeloid leukemia cells using a PROTAC built with this linker .

Bioconjugation Techniques

This compound is also employed in bioconjugation processes, which involve attaching biomolecules such as proteins, peptides, or nucleic acids to azide-functionalized counterparts. The benefits include:

- Selectivity and Efficiency : The SPAAC reaction allows for rapid and selective conjugation without the need for toxic reagents.

- Functionalization : The presence of a PEG moiety enhances solubility and biocompatibility, making it ideal for drug delivery systems.

Application Example: Drug Delivery Systems

In drug delivery research, this compound has been used to create targeted delivery vehicles that improve therapeutic efficacy while minimizing off-target effects. For example, researchers have successfully conjugated anticancer drugs to nanoparticles via this linker, enhancing their accumulation in tumor tissues .

Material Science Applications

The compound is also utilized in material science for functionalizing surfaces or polymers with azide groups. This application enhances the properties of materials for various uses:

Surface Functionalization

By attaching azide groups to surfaces, researchers can create smart materials that respond to environmental stimuli or facilitate specific interactions with biological molecules.

Advanced Material Design

The versatility of this compound allows for its integration into hydrogels and other advanced materials used in biomedical applications such as tissue engineering and regenerative medicine.

Summary Table of Applications

| Application Area | Description | Examples |

|---|---|---|

| PROTAC Development | Linking ligands for targeted protein degradation | Degradation of oncoproteins in cancer therapy |

| Bioconjugation | Attaching biomolecules for drug delivery and imaging | Targeted delivery systems using nanoparticles |

| Material Science | Functionalizing surfaces and designing advanced materials | Smart materials for biomedical applications |

Mécanisme D'action

The mechanism of action of endo-BCN-PEG2-alcohol involves its role as a linker in PROTACs. PROTACs exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins. The BCN group in this compound reacts with azide-tagged molecules, forming stable cycloaddition adducts that facilitate the degradation of target proteins .

Comparaison Avec Des Composés Similaires

- endo-BCN-PEG2-acid

- endo-BCN-PEG2-amine

- endo-BCN-PEG4-alcohol

- endo-BCN-PEG4-acid

Uniqueness: endo-BCN-PEG2-alcohol is unique due to its specific combination of a BCN group and a polyethylene glycol linker, which provides both reactivity and solubility. This makes it highly suitable for bioconjugation and the synthesis of PROTACs .

Activité Biologique

endo-BCN-PEG2-alcohol, with the CAS number 1807501-85-4, is a PEG-based PROTAC (Proteolysis Targeting Chimera) linker that plays a significant role in targeted protein degradation. This compound is characterized by its unique structure, which includes a bicyclononyne (BCN) group linked through a polyethylene glycol (PEG) chain to a terminal alcohol. Its primary application is in the synthesis of PROTACs, which are innovative therapeutic agents designed to selectively degrade specific proteins within cells.

- Molecular Formula : C₁₇H₂₇NO₅

- Molecular Weight : 325.4 g/mol

- Density : 1.2 ± 0.1 g/cm³

- Boiling Point : 496.9 ± 30.0 °C at 760 mmHg

- Flash Point : 254.3 ± 24.6 °C

This compound operates through the mechanism of PROTACs, which utilize the ubiquitin-proteasome system to induce targeted protein degradation. The compound connects two ligands:

- A ligand for an E3 ubiquitin ligase.

- A ligand for the target protein.

The binding of these ligands facilitates the ubiquitination of the target protein, leading to its subsequent degradation by the proteasome system, thereby reducing its functional levels in cells .

In Vitro Studies

Studies have demonstrated that this compound can effectively link E3 ligases to target proteins, enhancing the specificity and efficiency of PROTAC-mediated degradation. This property has made it a valuable tool in drug discovery and development, particularly for diseases where aberrant protein levels contribute to pathogenesis.

Case Studies and Research Findings

- Targeted Therapy Development :

-

Neurodegenerative Diseases :

- Research indicates that PROTACs employing this compound can be designed to target misfolded proteins implicated in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The ability to selectively degrade these proteins offers a novel therapeutic approach that could mitigate disease progression .

- Autoimmune Disorders :

Data Table: Summary of Biological Activities

| Application Area | Target Protein | Effectiveness | Reference |

|---|---|---|---|

| Cancer Therapy | Oncogenic Proteins | Selective degradation | An S et al., EBioMedicine |

| Neurodegenerative Diseases | Misfolded Proteins | Reduced aggregation and toxicity | Creative Biolabs |

| Autoimmune Disorders | Inflammatory Cytokines | Decreased cytokine levels | MedChem Express |

Propriétés

IUPAC Name |

9-bicyclo[6.1.0]non-4-ynylmethyl N-[2-[2-(2-hydroxyethoxy)ethoxy]ethyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H27NO5/c19-8-10-22-12-11-21-9-7-18-17(20)23-13-16-14-5-3-1-2-4-6-15(14)16/h14-16,19H,3-13H2,(H,18,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEXDOIHAKXYTET-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2C(C2COC(=O)NCCOCCOCCO)CCC#C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H27NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.